molecular formula C21H22ClN3 B5357820 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

Cat. No.: B5357820
M. Wt: 351.9 g/mol
InChI Key: QOQFZFFHBDXXQF-UHFFFAOYSA-N
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Description

1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3.ClH/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17;/h3-12,14,23H,2,13,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQFZFFHBDXXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of 9-ethylcarbazole: This can be achieved by alkylation of carbazole with ethyl halides under basic conditions.

    Functionalization at the 3-position: Introduction of a suitable leaving group at the 3-position of 9-ethylcarbazole, such as bromination.

    Nucleophilic substitution: Reaction of the 3-bromo-9-ethylcarbazole with pyridin-3-ylmethylamine to form the desired methanamine derivative.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of organic electronic materials or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9-ethylcarbazol-3-yl)-N-methylmethanamine
  • 1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine
  • 1-(9-ethylcarbazol-3-yl)-N-(pyridin-4-ylmethyl)methanamine

Uniqueness

1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

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